molecular formula C22H17NO3S B14714996 N-tosylanthracene-9-carboxamide CAS No. 22187-53-7

N-tosylanthracene-9-carboxamide

Cat. No.: B14714996
CAS No.: 22187-53-7
M. Wt: 375.4 g/mol
InChI Key: PHJKQXIFIGJUJF-UHFFFAOYSA-N
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Description

N-Tosylanthracene-9-carboxamide is a specialized chemical reagent designed for research purposes. This compound features a molecular structure combining an anthracene ring system, a carboxamide linkage, and a tosyl (p-toluenesulfonyl) protecting group. Researchers can explore its properties derived from its constituent parts. The anthracene-9-carboxamide moiety is structurally related to anthracene-9-carboxylic acid (9-AC), a compound known in scientific literature for its role as a chloride channel blocker . Studies indicate that anthracene-9-carboxylic acid can inhibit renal chloride reabsorption and has been used as a tool to study chloride efflux in cellular processes, including the activation of the NLRP3 inflammasome, a key component of the innate immune response . Furthermore, the anthracene core is known for its photophysical characteristics; 9-anthracene carboxylic acid has been shown to exhibit radical-induced photochromism and photomagnetism, suggesting potential applications in the development of novel photochromic materials and optical switching devices . The addition of the N-tosyl group may influence the compound's solubility, reactivity, and overall interaction with biological or chemical systems. This product is intended for laboratory research by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22187-53-7

Molecular Formula

C22H17NO3S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonylanthracene-9-carboxamide

InChI

InChI=1S/C22H17NO3S/c1-15-10-12-18(13-11-15)27(25,26)23-22(24)21-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)21/h2-14H,1H3,(H,23,24)

InChI Key

PHJKQXIFIGJUJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Tosylanthracene 9 Carboxamide

Strategic Approaches for the Synthesis of Anthracene-9-carboxamide Scaffolds

The construction of the anthracene-9-carboxamide scaffold is a foundational step in the synthesis of N-tosylanthracene-9-carboxamide. Several strategic approaches can be employed to generate this key intermediate, primarily starting from anthracene (B1667546) or its derivatives.

One of the most direct methods involves the formylation of anthracene to produce anthracene-9-carbaldehyde. sigmaaldrich.com The Vilsmeier-Haack reaction is a common and effective method for this transformation, utilizing a phosphoryl chloride and a tertiary amide, such as N,N-dimethylformamide, to introduce the formyl group at the 9-position of the anthracene ring.

Following the successful synthesis of anthracene-9-carbaldehyde, the next step is its oxidation to anthracene-9-carboxylic acid . This can be achieved using various oxidizing agents. A notable green chemistry approach involves the use of a water-soluble photosensitizer and visible light irradiation in an aqueous-organic solvent mixture, which allows for the conversion of the aldehyde to the carboxylic acid under mild conditions.

Once anthracene-9-carboxylic acid is obtained, it can be converted to an activated carboxylic acid derivative , most commonly anthracene-9-carbonyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive intermediate, primed for amidation.

The final step in forming the anthracene-9-carboxamide scaffold is the amidation of anthracene-9-carbonyl chloride . This is accomplished by reacting the acid chloride with ammonia (B1221849) or an ammonia equivalent. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

An alternative, more convergent strategy for the synthesis of certain substituted anthracene-9-carboxamide scaffolds is the Passerini three-component reaction . This one-pot reaction combines an isocyanide, an aldehyde (such as anthracene-9-carbaldehyde), and a carboxylic acid to yield α-acyloxy carboxamides. While this method produces a more complex scaffold, it highlights a modern approach to constructing carboxamide-containing molecules in a single step.

Exploration of Tosylation Reactions for N-Substitution in Anthracene Carboxamides

The introduction of the tosyl group onto the nitrogen atom of anthracene-9-carboxamide is a critical transformation to yield this compound. This N-substitution is typically achieved through the reaction of a deprotonated anthracene-9-carboxamide with p-toluenesulfonyl chloride (TsCl).

The most common method for this tosylation is the reaction of anthracene-9-carboxamide with p-toluenesulfonyl chloride in the presence of a base . The base, such as pyridine (B92270) or triethylamine, serves to deprotonate the amide nitrogen, generating a nucleophilic anion that subsequently attacks the electrophilic sulfur atom of the tosyl chloride. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

A third approach involves a modified Hinsberg reaction . In this procedure, anthracene-9-carboxamide is treated with p-toluenesulfonyl chloride under aqueous alkaline conditions, for instance, using sodium hydroxide. The initially formed this compound is soluble in the aqueous base due to the acidic nature of the remaining N-H proton. Subsequent acidification of the reaction mixture would then precipitate the desired product.

Optimization of Reaction Pathways and Yields for this compound Formation

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are typically varied include the choice of base, solvent, reaction temperature, and reaction time.

For the tosylation of anthracene-9-carboxamide, a screening of bases is often the first step in optimization. Stronger, non-nucleophilic bases may be employed to ensure complete deprotonation of the amide. The choice of solvent is also critical; it must be able to dissolve the reactants and be inert to the reaction conditions. The temperature can be adjusted to control the reaction rate, with lower temperatures sometimes being necessary to minimize side reactions.

The following table outlines a hypothetical optimization study for the tosylation of anthracene-9-carboxamide with p-toluenesulfonyl chloride, demonstrating the effect of different bases and solvents on the reaction yield.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1PyridineDichloromethane251265
2TriethylamineDichloromethane251272
3Sodium HydrideTetrahydrofuran0 to 25685
4Potassium CarbonateAcetonitrile80878

This is a representative data table for illustrative purposes.

Similarly, for the reaction of anthracene-9-carbonyl chloride with p-toluenesulfonamide (B41071), the stoichiometry of the reactants and the nature of the base are crucial. An excess of the sulfonamide may be used to drive the reaction to completion.

Mechanistic Studies of Synthetic Reactions Involved in this compound Preparation

The formation of this compound proceeds through a well-established nucleophilic acyl substitution mechanism. In the reaction between anthracene-9-carbonyl chloride and p-toluenesulfonamide, the mechanism can be delineated as follows:

Deprotonation of p-toluenesulfonamide: In the presence of a base, the acidic proton on the nitrogen atom of p-toluenesulfonamide is abstracted, generating a resonance-stabilized sulfonamide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The sulfonamide anion attacks the electrophilic carbonyl carbon of anthracene-9-carbonyl chloride. This results in the formation of a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Protonation: If the reaction is performed under conditions where the N-H proton of the newly formed this compound is abstracted by the base, a final workup step with an acid is required to protonate the nitrogen and yield the final product.

Derivatization Strategies for this compound

Further functionalization of this compound can be achieved through various derivatization strategies, targeting either the anthracene ring or the tosyl group.

Modification of the Anthracene Ring:

The anthracene core is susceptible to electrophilic substitution reactions, although the conditions must be carefully controlled to avoid reactions at multiple sites. For instance, nitration or halogenation could introduce functional groups onto the anthracene ring, which could then be used for further transformations. However, the electron-withdrawing nature of the N-tosylcarboxamide group at the 9-position would direct incoming electrophiles to other positions on the ring system.

Modification of the Tosyl Group:

The tosyl group itself offers opportunities for derivatization. The methyl group on the para-position of the phenyl ring can be functionalized. For example, it could be brominated using N-bromosuccinimide (NBS) under radical conditions to introduce a handle for further coupling reactions.

The following table presents potential derivatization reactions of this compound.

Starting MaterialReagent(s)Product
This compoundHNO₃, H₂SO₄Nitro-N-tosylanthracene-9-carboxamide
This compoundN-Bromosuccinimide, AIBNN-(4-(bromomethyl)phenylsulfonyl)anthracene-9-carboxamide
This compoundNaOCH₃, CH₃OHAnthracene-9-carboxamide and Methyl p-toluenesulfonate (cleavage)

This is a representative data table for illustrative purposes.

These derivatization strategies allow for the fine-tuning of the molecule's properties, which can be important for various applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of N Tosylanthracene 9 Carboxamide Analogues

Detailed Spectroscopic Investigations (e.g., Advanced UV-Vis Absorption, Steady-State and Time-Resolved Fluorescence Spectroscopy)

The photophysical properties of anthracene-based molecules are a key feature of their characterization. The extended π-conjugated system of the anthracene (B1667546) core gives rise to distinct absorption and emission spectra.

UV-Vis Absorption: Analogues of N-tosylanthracene-9-carboxamide, such as anthracene-9-carboxylic acid and other 9,10-substituted anthracenes, typically exhibit well-structured absorption spectra. mdpi.comresearchgate.net The spectrum of anthracene itself shows characteristic vibronic bands corresponding to the ¹Lₐ transition between approximately 300 nm and 380 nm, and a more intense ¹Bₑ band around 250 nm. mdpi.com Substitution at the 9-position, as in this compound, can cause a bathochromic (red) shift in these absorption bands. mdpi.com For instance, anthracene-9-carboxylic acid in various solvents shows absorption maxima related to the ¹A → ¹Bₑ transition around 254 nm and other bands up to approximately 390 nm. researchgate.net The solvent environment can also influence the absorption spectra; for example, going from neutral to basic pH for some anthracene derivatives can lead to a red-shift and broadening of the absorption bands. mdpi.com

Steady-State and Time-Resolved Fluorescence: Anthracene and its derivatives are well-known for their fluorescence, typically emitting in the blue region of the visible spectrum. mdpi.com The parent anthracene molecule fluoresces with a peak between 400-500 nm when exposed to ultraviolet radiation. mdpi.com The fluorescence spectra, much like the absorption spectra, often display a distinct vibronic structure. researchgate.net

The quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are critical parameters. For anthracene, the quantum yield can vary significantly with the solvent, being reported as 0.36 in cyclohexane (B81311) and 0.27 in ethanol. omlc.org For analogues, the nature of the substituent on the carboxamide group can influence these properties. Electron-donating or withdrawing groups can alter the electronic distribution in the excited state, affecting both the emission wavelength and the quantum yield. For example, some anthracene derivatives exhibit a dramatic decrease in quantum yield from as high as 80% to 1% upon a change in pH, indicating a significant change in excited-state electronic properties. mdpi.com Time-resolved fluorescence spectroscopy provides the lifetime of the excited state, which for many anthracene derivatives falls in the nanosecond timescale. researchgate.netescholarship.org Quenching studies, where the fluorescence intensity is decreased by an interacting species, can also provide information about the accessibility and reactivity of the excited state. nih.gov

Table 1: Photophysical Data for Anthracene and Selected Analogues

Compound Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φf) Reference
Anthracene Cyclohexane 356, 375 380, 401, 425 0.36 omlc.org
Anthracene Ethanol - - 0.27 omlc.org
9,10-Disilylanthracene Hexane 399 400-570 0.90 mdpi.com
Anthracene-9-carboxylic acid Various 254, ~320-390 ~440 (monomer), ~470 (dimer) - researchgate.net
9-Bromo-10-naphthalen-2-yl-anthracene Various - Blue-violet - nih.gov

Structural Elucidation via Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation and how it packs within a crystal lattice. researchgate.net

For analogues of this compound, SCXRD studies reveal key structural features. In a closely related compound, N-(ferrocenylmethyl)anthracene-9-carboxamide, the ferrocenyl group and the anthracene ring system were found to be nearly orthogonal to the central amide moiety. nih.gov A critical intermolecular interaction identified was the classic amide-amide hydrogen bond, forming chains or dimers with an N···O distance of 2.910 Å. nih.gov

Other common interactions that stabilize the crystal packing in anthracene derivatives include C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and π···π stacking interactions between the planar anthracene cores. mdpi.com For example, in 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, C-H···π interactions link carboxylic acid dimers into a larger supramolecular framework. The planarity of the anthracene unit itself is a key characteristic, though slight deviations can occur due to crystal packing forces. gla.ac.uk

Table 2: Selected Crystallographic Data for an N-substituted Anthracene-9-carboxamide Analogue

Compound Key Interaction Distance (Å) Description Reference
N-(ferrocenylmethyl)anthracene-9-carboxamide Amide N-H···O=C N···O = 2.910 Principal intermolecular hydrogen bond nih.gov
N-(ferrocenylmethyl)anthracene-9-carboxamide C-H···π(arene) C···centroid = 3.573 Completes the hydrogen bonding network nih.gov
N-(ferrocenylmethyl)anthracene-9-carboxamide C-H···O C···O = 3.275 Completes the hydrogen bonding network nih.gov
(E)-2-(anthracen-9-ylmethylene)hydrazine-1-carbothioamide C=N - The C=N bond length is within the expected range. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

For this compound analogues, FTIR and Raman spectra provide a wealth of structural information.

N-H and C=O Stretching: The amide group exhibits characteristic vibrational bands. The N-H stretching vibration typically appears in the region of 3400-3250 cm⁻¹. vscht.cz Its exact position can indicate the extent of hydrogen bonding; a shift to lower wavenumbers (a red-shift) suggests stronger hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration is a strong, sharp band typically found between 1650-1700 cm⁻¹ for amides where the carbonyl is conjugated with an aromatic ring. libretexts.orgpressbooks.pub

Anthracene Core Vibrations: The aromatic anthracene framework gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Aromatic C=C stretching vibrations appear in the 1600-1400 cm⁻¹ region. nih.gov Out-of-plane C-H bending vibrations are also prominent in the lower frequency "fingerprint" region (900-650 cm⁻¹), and their pattern can be diagnostic of the substitution pattern on the aromatic rings.

Sulfonyl Group Vibrations: The tosyl (p-toluenesulfonyl) group in this compound has its own characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds in the SO₂ group are expected to be strong bands, typically appearing around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

In studies of related anthracene derivatives, variations in the amide and carbonyl stretching bands in FTIR spectra have been used to analyze inter- and intramolecular hydrogen bonding. researchgate.net Raman spectroscopy is complementary, often providing strong signals for the symmetric vibrations of the non-polar aromatic rings. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Analogues

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity Notes Reference
Amide (N-H) Stretch 3400–3250 Medium Position sensitive to H-bonding vscht.czpressbooks.pub
Carbonyl (C=O) Stretch 1680–1700 Strong Conjugated amide C=O vscht.czlibretexts.org
Aromatic C-H Stretch 3100–3000 Weak-Medium Characteristic of sp² C-H bonds vscht.cz
Aromatic C=C Stretch 1600–1400 Variable Multiple bands expected for anthracene nih.gov
Sulfonyl (S=O) Asymmetric Stretch ~1350–1300 Strong Characteristic of SO₂ group -
Sulfonyl (S=O) Symmetric Stretch ~1160–1120 Strong Characteristic of SO₂ group -

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound analogues, the NMR spectra reveal distinct signals for each part of the molecule.

¹H NMR: The proton NMR spectrum is characterized by several regions. The aromatic protons of the anthracene core typically resonate in the downfield region, from approximately 7.4 to 8.6 ppm. chemicalbook.comresearchgate.net The exact chemical shifts and splitting patterns (coupling) depend on their position on the rings and their proximity to the carboxamide substituent. The proton on the central ring of the anthracene (H10) is often a distinct singlet around 8.5 ppm. The amide N-H proton usually appears as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The tosyl group contributes signals for its aromatic protons (as two doublets in the 7-8 ppm range) and a singlet for its methyl (CH₃) group, typically around 2.4 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbons of the anthracene ring system appear in the aromatic region, generally between 125 and 150 ppm. libretexts.orgwisc.edu The carbon of the amide carbonyl (C=O) group is typically found further downfield, in the range of 170-185 ppm. libretexts.org The carbons of the tosyl group will also have characteristic shifts in the aromatic region, with the methyl carbon appearing upfield around 21 ppm.

Dynamic NMR experiments can be used to study conformational changes, such as restricted rotation around the amide C-N bond, which can sometimes lead to the observation of duplicate signals at low temperatures. mdpi.com

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues

Nucleus Functional Group Expected Chemical Shift (ppm) Notes Reference
¹H Anthracene Ar-H 7.4 - 8.6 Complex multiplet patterns chemicalbook.comresearchgate.netrsc.org
¹H Amide N-H Variable (e.g., 8.5 - 9.5) Broad, solvent/temperature dependent mdpi.com
¹H Tosyl Ar-H ~7.3 and ~7.8 Two doublets (AA'BB' system) -
¹H Tosyl CH₃ ~2.4 Singlet -
¹³C Anthracene Ar-C 125 - 150 Multiple signals libretexts.orgwisc.eduspectrabase.com
¹³C Carbonyl C=O 170 - 185 Amide carbonyl libretexts.org
¹³C Tosyl Ar-C 125 - 150 Four signals expected libretexts.orgwisc.edu
¹³C Tosyl CH₃ ~21 Single signal libretexts.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the molecular ion. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion M⁺•.

The fragmentation pattern in the mass spectrum (MS/MS) provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds within the carboxamide linker and the tosyl group. Expected fragment ions would include:

An ion corresponding to the loss of the tosyl group.

An ion corresponding to the anthracenoyl cation, [C₁₄H₉CO]⁺, from cleavage of the N-C(O) bond.

An ion for the tosyl isocyanate cation or related fragments.

Fragments arising from the anthracene core itself, which is a very stable aromatic system but can undergo fragmentation under high-energy conditions. whiterose.ac.uk

The precise mass measurement capabilities of high-resolution mass spectrometry (HRMS) allow for the determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula with high confidence.

Theoretical and Computational Chemistry Studies on N Tosylanthracene 9 Carboxamide

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Spectroscopic Transitions

Quantum chemical calculations are fundamental to understanding the electronic properties of N-tosylanthracene-9-carboxamide. These methods, ranging from semi-empirical to high-level ab initio calculations, can elucidate the distribution of electrons within the molecule, which is crucial for predicting its behavior. nih.govu-tokyo.ac.jp

Electronic Structure and Molecular Orbitals: The electronic structure is dominated by the large, conjugated π-system of the anthracene (B1667546) moiety. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's electronic transitions.

HOMO: The HOMO is expected to be primarily localized on the electron-rich anthracene core, which is characteristic of many anthracene derivatives. mdpi.com This orbital is associated with the molecule's ability to donate electrons.

LUMO: The LUMO is also anticipated to be centered on the anthracene ring system. The presence of the electron-withdrawing carboxamide and tosyl groups can lower the energy of the LUMO, influencing the molecule's electron-accepting properties. rsc.org

Spectroscopic Transitions: Quantum chemical calculations can predict the energies and intensities of electronic transitions, which correspond to the absorption of light. For this compound, the primary absorption bands in the UV-visible spectrum are expected to arise from π-π* transitions within the anthracene core. mdpi.com The substitution at the 9-position with the tosylcarboxamide group can cause a shift in these absorption bands compared to unsubstituted anthracene. mdpi.comdiva-portal.org

Table 1: Expected Contributions to Frontier Molecular Orbitals of this compound

Molecular OrbitalPrimary Contributing FragmentExpected Properties
HOMO Anthracene RingElectron-donating character
LUMO Anthracene RingElectron-accepting character, energy influenced by substituents

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Photophysical Property Prediction

Density Functional Theory (DFT) has become a standard tool for investigating the properties of medium to large-sized organic molecules due to its balance of accuracy and computational cost. mdpi.comnih.gov For this compound, DFT is invaluable for predicting its photophysical behavior.

Ground and Excited State Geometries: DFT is first used to determine the molecule's most stable three-dimensional structure (ground state geometry). From this optimized geometry, Time-Dependent DFT (TD-DFT) is employed to calculate the properties of the molecule's electronic excited states. nih.govnih.gov

Photophysical Properties: TD-DFT calculations can predict several key photophysical parameters: ug.edu.gh

Absorption Spectra: The wavelengths of maximum absorption (λ_max) can be calculated, corresponding to the energy difference between the ground and excited states. For anthracene derivatives, these are typically in the UV and blue regions of the spectrum. diva-portal.org

Emission Spectra: The theory can also predict the fluorescence emission wavelengths, which are typically red-shifted relative to the absorption (Stokes shift).

Quantum Yield: While more complex to predict accurately, relative fluorescence quantum yields can be estimated by comparing radiative and non-radiative decay pathways.

Studies on similar anthracene derivatives show that the nature and position of substituents strongly influence these photophysical properties. rsc.orgdiva-portal.org The tosylcarboxamide group's electronic and steric characteristics would be expected to modulate the emission color and efficiency.

Table 2: Representative Photophysical Data for a Substituted Anthracene Derivative (Illustrative)

PropertyCalculated ValueMethod
Absorption λ_max ~380 nmTD-DFT
Emission λ_max ~420 nmTD-DFT
HOMO-LUMO Gap ~3.5 eVDFT

Note: This data is illustrative for a generic 9-substituted anthracene and not specific experimental or calculated data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into conformational flexibility and interactions with the environment. youtube.comresearchgate.net

Conformational Analysis: this compound has several rotatable bonds, including the C-N bond of the amide and the S-N bond. MD simulations can explore the potential energy surface associated with the rotation of these bonds, identifying the most stable conformations and the energy barriers between them. This is crucial as the relative orientation of the anthracene, carboxamide, and tosyl groups can significantly impact the molecule's properties.

Intermolecular Interactions: In condensed phases (like solutions or the solid state), MD simulations can model how molecules of this compound interact with each other and with solvent molecules. mdpi.comresearchgate.net These simulations can reveal:

Solvation effects and the arrangement of solvent molecules around the solute.

The propensity for self-association and the nature of intermolecular forces (e.g., van der Waals, π-π stacking) that drive these interactions.

Computational Modeling of Aggregation Phenomena and Supramolecular Interactions

The planar and aromatic nature of the anthracene core suggests that this compound may exhibit aggregation, particularly in the solid state or in poor solvents. rsc.org Computational modeling is a powerful tool to investigate these phenomena.

Aggregation and π-π Stacking: The strong tendency for π-π stacking in anthracene derivatives can be modeled using quantum chemical methods and molecular dynamics. mdpi.com These models can predict the geometry of stacked dimers or larger aggregates and calculate the binding energies, providing insight into the stability of these assemblies. arxiv.org Aggregation can lead to changes in photophysical properties, such as the formation of excimers which emit at longer wavelengths, or aggregation-induced emission (AIE) in some systems. acs.orgrsc.org

Supramolecular Interactions: The carboxamide and sulfonyl groups provide sites for hydrogen bonding. Computational models can identify potential hydrogen bonding networks between molecules, which can play a significant role in the formation of ordered supramolecular structures in the crystal lattice. mdpi.com

Table 3: Computational Methods for Studying Intermolecular Interactions

Interaction TypeComputational MethodInformation Gained
π-π Stacking DFT with dispersion corrections, MDGeometry and stability of aggregates
Hydrogen Bonding Quantum Theory of Atoms in Molecules (QTAIM), NBO analysisStrength and nature of H-bonds
van der Waals Forces Molecular Dynamics with appropriate force fieldsContribution to overall packing and stability

In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors

Beyond photophysics, computational methods can predict a range of other spectroscopic properties and reactivity descriptors. researchgate.netnih.gov

Spectroscopic Parameters:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a means to validate and interpret experimental spectra.

IR Spectroscopy: Vibrational frequencies corresponding to bond stretches and bends (e.g., C=O, N-H, S=O stretches) can be computed to help assign peaks in experimental IR spectra.

Reactivity Descriptors: Quantum chemical calculations provide numerous indices that describe a molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Frontier Molecular Orbital Analysis: The energies and shapes of the HOMO and LUMO are used to predict sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 4: Predictable Parameters and Relevant Computational Methods

Parameter TypeSpecific ParameterComputational Method
Spectroscopic NMR Chemical Shifts, IR FrequenciesDFT (e.g., with GIAO)
Reactivity Electrostatic Potential, Reactivity IndicesDFT, HF

Applications in Advanced Functional Materials and Molecular Devices

Development of Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Performance Evaluation

The development of efficient and stable blue-emitting materials is a critical challenge in Organic Light-Emitting Diode (OLED) technology. Anthracene (B1667546) derivatives are known for their high fluorescence quantum yields and are often investigated as blue emitters. While specific data on the electroluminescent performance of N-tosylanthracene-9-carboxamide in OLEDs is not extensively documented in publicly available literature, the fundamental properties of the anthracene core suggest its potential as a dopant molecule in the emissive layer.

In a typical OLED structure, electrons and holes are injected from the cathode and anode, respectively, and recombine in the emissive layer to form excitons. The energy from these excitons is then transferred to a dopant molecule, which emits light of a specific color. edinst.com The efficiency of this process is governed by the photoluminescence quantum yield of the dopant and the efficiency of energy transfer from the host material. For fluorescent dopants, a significant challenge is that 75% of the excitons are formed in the non-emissive triplet state, limiting the maximum internal quantum efficiency to 25%. edinst.com

The introduction of the N-tosyl group to the anthracene-9-carboxamide structure can influence the material's solid-state packing and thermal stability, which are crucial for device longevity. However, without specific device fabrication and characterization data, its performance metrics such as luminance, current efficiency, and color coordinates remain speculative. Further research is required to fabricate and test OLEDs incorporating this compound to evaluate its true potential in this application.

Exploration in Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge transport characteristics of the organic semiconductor used. The molecular structure and packing of the semiconductor determine its ability to transport electrons (n-type) or holes (p-type).

For an organic material to function as an n-type semiconductor in an OFET, it should possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) level, typically below -4.0 eV, to ensure stable electron transport in air. nih.gov While specific experimental data on the charge transport characteristics and OFET performance of this compound are limited, the properties of related n-type organic semiconductors provide some insights. For instance, benzo[de]isoquinolino[1,8-gh]quinolinetetracarboxylic diimide (BQQDI) derivatives are known for their excellent electron mobility due to unique intermolecular hydrogen-bonding interactions that facilitate ordered molecular aggregation. nih.gov

The bulky tosyl group in this compound could influence its molecular assembly, potentially leading to either favorable or unfavorable charge transport pathways. The degree of intermolecular π-π stacking, which is critical for efficient charge hopping between molecules, would be a key determinant of its mobility. Detailed studies involving single-crystal X-ray diffraction and fabrication of OFET devices are necessary to determine the charge transport characteristics and mobility of this compound.

Potential in Solar Energy Conversion Devices and Photovoltaic Applications

The field of organic photovoltaics (OPVs) seeks to develop low-cost, flexible, and efficient solar cells. The power conversion efficiency (PCE) of these devices is a key metric, with recent advances in polymer-fullerene bulk heterojunction solar cells pushing efficiencies over 9%. researchgate.net The architecture of the solar cell, such as a conventional or inverted structure, plays a significant role in optimizing charge carrier collection and photon absorption. researchgate.net

The potential of this compound in photovoltaic applications would depend on its absorption spectrum, energy levels (HOMO and LUMO), and its ability to function as either a donor or an acceptor material within a bulk heterojunction. The anthracene core provides strong absorption in the UV-visible region, which is a prerequisite for a photovoltaic material. However, its compatibility with other donor or acceptor materials and its contribution to efficient exciton (B1674681) dissociation and charge transport would need to be experimentally verified.

Currently, there is a lack of specific research demonstrating the use of this compound in solar energy conversion devices. Its suitability would need to be assessed through the fabrication and characterization of photovoltaic devices incorporating this compound.

Design and Characterization of Fluorescent Probes and Chemical Sensors for Specific Analytes

One of the most promising applications for this compound lies in the development of fluorescent probes and chemical sensors. The anthracene moiety is a well-known fluorophore, and its emission can be quenched or enhanced in the presence of specific analytes. This property is the basis for "turn-off" or "turn-on" fluorescent sensors.

Derivatives of 9-anthracenecarboxamide (B1198877) have been successfully utilized as fluorescent probes for the detection of various analytes, including nitroaromatic compounds like picric acid. researchgate.net These sensors often operate through mechanisms such as photoinduced electron transfer (PET), where the interaction with the analyte alters the fluorescence of the probe. The selectivity of these probes is a critical factor, and the substituent on the carboxamide nitrogen can play a significant role in tuning the binding affinity and specificity for a particular analyte.

The N-tosyl group in this compound can potentially enhance its selectivity for certain analytes through specific interactions. The electron-withdrawing nature of the tosyl group can also influence the photophysical properties of the anthracene core, potentially leading to improved sensitivity. Research in this area would involve studying the fluorescence response of this compound in the presence of various analytes to determine its selectivity and detection limits.

Table 1: Potential Analytes for Fluorescent Probes Based on Anthracene-carboxamide Scaffolds

Analyte Category Specific Examples Detection Mechanism
Nitroaromatic Compounds Picric Acid (2,4,6-trinitrophenol) Fluorescence Quenching
Metal Ions Zn²⁺ Fluorescence Enhancement

This table is illustrative and based on the capabilities of the broader class of anthracene-carboxamide derivatives. Specific performance of this compound requires experimental validation.

Role in Organic Semiconductors and Their Device Architectures

The design of an organic semiconductor involves tuning its electronic energy levels (HOMO/LUMO), charge carrier mobility, and solid-state morphology. For this compound, the combination of the π-conjugated anthracene core and the bulky, electron-withdrawing tosyl group represents a strategy to modulate these properties. The tosyl group could potentially induce a more ordered packing in the solid state, which is beneficial for charge transport, while also lowering the LUMO energy level, which could enhance n-type semiconducting behavior. nih.gov

Further research into the thin-film morphology, thermal stability, and energy level alignment of this compound in various device configurations is essential to fully understand its potential as a multifunctional organic semiconductor.

Table 2: Mentioned Compounds

Compound Name
This compound
9-anthracenecarboxamide
Picric Acid (2,4,6-trinitrophenol)

Molecular Interactions and Supramolecular Assembly of N Tosylanthracene 9 Carboxamide Systems

Investigation of J-aggregation and H-aggregation Formation in Solution and Solid State

In the context of 9-ACA, aggregation is most prominently observed as photodimerization, a [4+4] cycloaddition reaction between two adjacent anthracene (B1667546) moieties. acs.orgresearchgate.net This process is a solid-state phenomenon that is highly dependent on the pre-organization of the monomers in the crystal lattice. While not classic J- or H-aggregation in the spectroscopic sense (which involves delocalized excitonic states across multiple chromophores), the parallel stacking required for this reaction is analogous to the arrangement in H-aggregates.

In the solid state, 9-ACA molecules arrange in a way that facilitates this cycloaddition upon irradiation with UV light. researchgate.net The reaction is often reversible, with the dimer reverting to the monomers upon heating, making it a key example in the field of photomechanical molecular crystals. researchgate.net The crystal packing essentially acts as a template, pre-organizing the molecules for a specific reaction pathway.

Formation of Supramolecular Architectures and Crystalline Packing Motifs

The interplay of strong hydrogen bonding and weaker π-stacking interactions leads to the formation of well-defined supramolecular architectures in 9-ACA. The most common motif is a one-dimensional chain or ribbon structure, where the hydrogen-bonded dimers are further extended through π···π stacking of the anthracene cores. acs.org

A remarkable feature of 9-ACA is its ability to form numerous solvates, where solvent molecules are incorporated into the crystal lattice. acs.org These solvent molecules can disrupt or modify the hydrogen-bonding network, sometimes by forming alternative hydrogen bonds with the carboxylic acid group. This leads to a variety of different crystalline packing motifs, each with potentially different photoreactivity. For example, the head-to-tail dimer of 9-ACA has been shown to form solvates with various solvents, demonstrating the system's flexibility and propensity to create diverse, closely packed architectures. acs.org

The specific packing arrangement is critical for the [4+4] photodimerization. For an efficient reaction to occur in the solid state, the two reacting anthracene rings must be parallel and within a certain distance (typically less than 4.2 Å). Variations in crystal packing, often influenced by solvent incorporation or polymorphism, can therefore switch the photoreactivity "on" or "off." researchgate.net

Interaction Type Description Role in Assembly
O-H···O Hydrogen Bond Interaction between the carboxylic acid groups of two 9-ACA molecules.Forms strong, cyclic dimers, acting as the primary building block of the supramolecular structure.
π···π Stacking Interaction between the flat, aromatic surfaces of the anthracene rings.Stabilizes the packing of the dimers into extended chains or layers.
C-H···π Interaction Interaction between a C-H bond and the π-system of an adjacent anthracene ring.Contributes to the overall stability and directionality of the crystal packing.

Influence of Molecular Structure and Environmental Factors on Self-Assembly Behavior

The self-assembly and resulting properties of anthracene-9-carboxamide systems are highly sensitive to both molecular structure modifications and environmental factors.

Molecular Structure: Modifying the 9-ACA structure can drastically alter its crystal packing and photoreactivity. For instance, substitution at the 10-position of the anthracene ring with a methyl or phenyl group leads to a complete loss of photoreactivity because the bulky substituents disrupt the necessary stacked packing arrangement. researchgate.net However, substitution with a smaller fluorine atom at the same position can result in a similar stacked motif that is still photoreactive. researchgate.net This demonstrates that subtle steric changes can have profound effects on the supramolecular assembly.

Environmental Factors: The choice of solvent during crystallization is a critical environmental factor. As mentioned, 9-ACA readily forms solvates, and the inclusion of different solvent molecules can lead to a wide range of packing motifs. acs.org This phenomenon, known as pseudopolymorphism, can be used to tune the material's properties. The desolvation of these solvated crystals can also lead to new, metastable crystal forms.

The table below summarizes the effects of these factors on the assembly of 9-ACA and its derivatives.

Factor Influence Example Reference
Molecular Substitution Alters steric and electronic properties, changing crystal packing and photoreactivity.10-methyl substitution on 9-ACA inhibits the [4+4] cycloaddition by preventing close packing. researchgate.net
Crystallization Solvent Can be incorporated into the lattice, forming solvates with unique packing arrangements.9-ACA forms numerous distinct solvates, each with a different crystal structure. acs.org

Structure Property Relationships and Design Principles for N Tosylanthracene 9 Carboxamide Derivatives

Rational Design and Synthesis of N-tosylanthracene-9-carboxamide Analogues with Tunable Properties

The rational design of novel this compound analogues would theoretically involve the strategic modification of both the anthracene (B1667546) core and the N-tosylcarboxamide moiety. For instance, the introduction of electron-donating or electron-withdrawing groups onto the anthracene skeleton would be expected to alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission wavelength. Similarly, modifications to the tosyl group, such as the introduction of different substituents on the phenyl ring, could influence the compound's solubility, thermal stability, and molecular packing in the solid state.

The synthesis of such analogues would likely follow established synthetic methodologies for the formation of amides, potentially involving the reaction of 9-anthracenecarbonyl chloride with a substituted N-sulfonamide. However, without specific examples from the literature, any proposed synthetic routes remain hypothetical.

Systematic Study of Substituent Effects on Photophysical and Electronic Characteristics

A systematic study of substituent effects is crucial for establishing clear structure-property relationships. For this compound derivatives, this would entail the synthesis of a library of compounds with varying substituents at defined positions. The photophysical characterization of these compounds would involve measuring their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

The electronic characteristics, such as HOMO and LUMO energy levels, would be investigated using techniques like cyclic voltammetry. By correlating the observed properties with the nature and position of the substituents, researchers could derive principles to guide the design of materials with specific characteristics. Unfortunately, no such systematic study for this particular class of compounds has been found in the reviewed literature.

A hypothetical data table illustrating the type of data that would be generated from such a study is presented below.

Substituent (Position on Anthracene)Absorption Max (nm)Emission Max (nm)Quantum Yield (%)HOMO (eV)LUMO (eV)
HData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
OMe (2-position)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
CN (2-position)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Phenyl (2-position)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Correlation between Molecular Architecture and Material Performance in Device Applications

The ultimate goal of designing and synthesizing novel organic materials is often their application in electronic devices. A key aspect of this process is to establish a clear correlation between the molecular architecture and the performance of the material in a device. For this compound derivatives, this would involve fabricating devices, such as OLEDs, and evaluating their performance metrics, including external quantum efficiency (EQE), current efficiency, power efficiency, and operational stability.

The molecular features, such as the planarity of the molecule, the presence of bulky substituents to prevent aggregation-caused quenching, and the balance of electron and hole transport, would be correlated with these device performance parameters. Without experimental data, it is not possible to provide any specific correlations for this compound.

Strategies for Modulating Emission Wavelength and Efficiency through Structural Modifications

Based on established principles in the field of organic emitters, several strategies could be employed to modulate the emission wavelength and efficiency of this compound derivatives. To achieve blue-shifted emissions, one might introduce bulky, non-conjugated groups to twist the molecular backbone and reduce effective conjugation. Conversely, extending the π-conjugation by adding aromatic substituents could lead to red-shifted emissions.

To enhance emission efficiency, strategies often focus on suppressing non-radiative decay pathways. This can be achieved by designing rigid molecular structures that minimize vibrational energy losses and by introducing sterically hindering groups that prevent close intermolecular packing, which can lead to luminescence quenching. However, the application and efficacy of these strategies for this compound remain to be experimentally verified.

Advanced Research Methodologies for Anthracene Carboxamide Studies

Application of Ultrafast Spectroscopy for Elucidating Dynamic Processes

Ultrafast spectroscopy, particularly femtosecond transient absorption (TA) spectroscopy, is a powerful tool for investigating the photophysical processes that occur on extremely short timescales (femtoseconds to nanoseconds) following photoexcitation. researchgate.net For anthracene (B1667546) derivatives, these studies are crucial for understanding the mechanisms of fluorescence, charge transfer, and other decay pathways that govern their performance in devices like Organic Light-Emitting Diodes (OLEDs).

When a molecule like N-tosylanthracene-9-carboxamide absorbs a photon, it is promoted to an excited state. The subsequent relaxation processes determine its optical properties. TA spectroscopy monitors the evolution of these excited states in real-time. rsc.org A pump pulse excites the sample, and a delayed probe pulse measures the changes in absorption, providing a "snapshot" of the species present at that moment. rsc.org By varying the delay time, a full picture of the dynamic processes is constructed. rsc.org

Research on various anthracene derivatives reveals several key dynamic processes:

Locally Excited (LE) State Relaxation: Immediately following excitation, the molecule is often in a locally excited state, which is characteristic of the anthracene core.

Charge Transfer (CT) State Formation: In donor-acceptor systems, an electron can move from the donor part of the molecule to the acceptor part, forming a charge transfer state. rsc.orgrsc.org The evolution of TA spectra can reveal the relaxation process from a singlet local excited-state (LES) to a charge transfer state (CTS). rsc.orgrsc.org For some anthracene derivatives, this process is influenced by solvent polarity and can be extremely rapid. researchgate.net

Intersystem Crossing (ISC): The excited state can convert from a singlet state (spins paired) to a triplet state (spins unpaired). This is a critical process in OLEDs, as it can influence device efficiency and stability. researchgate.net

Conformational Relaxation: Molecules can undergo structural changes, such as twisting around single bonds, in the excited state. researchgate.net These motions can be tracked by observing changes in the TA spectra and are often solvent-dependent. researchgate.net

Studies on small amides have also shown extremely rapid evolution (<100 fs) from the initial Franck-Condon region, followed by dissociation, highlighting the complexity of excited-state dynamics in related structures. nih.gov A combined ultrafast transient absorption-spectroelectrochemistry (TA-SEC) approach has been introduced, which allows for the dynamic interrogation of reactive intermediates that are generated electrochemically. researchgate.net

Table 1: Key Photophysical Processes in Anthracene Derivatives Studied by Ultrafast Spectroscopy

ProcessTypical TimescaleDescriptionSignificance
Franck-Condon Relaxation< 100 fsInitial rapid evolution from the vertically excited state. nih.govThe starting point for all subsequent photophysical events.
Conformational Relaxation (Torsional)< 1 ps - 70 psStructural rearrangement of the molecule in the excited state, such as twisting. researchgate.netAffects the energy of the excited state and fluorescence properties.
Charge Transfer State Formationps - nsElectron transfer from a donor to an acceptor moiety within the molecule. rsc.orgrsc.orgCrucial for applications in OLEDs and sensors; determines emission color and efficiency.
Triplet State Formation (ISC)ps - nsConversion from a singlet excited state to a triplet excited state. researchgate.netImpacts OLED efficiency and can lead to degradation pathways.

Advanced Microscopy Techniques (e.g., AFM, TEM, SEM) for Morphological and Aggregation Studies

The performance of materials like this compound in solid-state devices is highly dependent on their morphology, including film uniformity and the nature of any aggregates formed. Advanced microscopy techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are essential for visualizing these features at the nanoscale.

Atomic Force Microscopy (AFM): AFM is used to map the surface topography of thin films. For anthracene derivatives used in OLEDs, a uniform and flat surface is critical for efficient charge injection and transport, and to prevent device short-circuits. openaire.euresearchgate.net Studies on various anthracene-based materials have used AFM to confirm excellent film-forming properties, characterized by smooth, homogeneous surfaces. openaire.euresearchgate.net

Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the internal structure of materials. It is particularly valuable for characterizing the size, shape, and structure of molecular aggregates. nih.gov Aggregation can significantly alter the photophysical properties of anthracene compounds, often leading to fluorescence quenching. TEM can distinguish between different types of aggregates, such as amorphous networks or more ordered structures like amyloid fibrils, as has been demonstrated in studies of peptide-induced aggregation. nih.govarvojournals.org For this compound, TEM could be used to study how processing conditions affect aggregation in the solid state, providing insights that can be correlated with optical properties. nih.gov

Table 2: Application of Advanced Microscopy to Anthracene Carboxamide Studies

TechniqueInformation ObtainedRelevance to this compound
Atomic Force Microscopy (AFM)Nanoscale surface topography, roughness, and film uniformity. researchgate.netAssessing the quality of thin films for electronic device fabrication.
Transmission Electron Microscopy (TEM)Internal structure, size, and morphology of nanoscale aggregates (e.g., amorphous vs. fibrillar). nih.govarvojournals.orgUnderstanding how molecular packing and aggregation impact photophysical properties.
Scanning Electron Microscopy (SEM)Micron-scale surface morphology, detection of larger defects, and crystalline structure.Evaluating overall film quality and identifying potential issues for device performance.

High-Throughput Screening Techniques for Material Discovery and Optimization

The discovery of novel materials with superior properties is often a time-consuming process of synthesizing and testing compounds one by one. youtube.com High-Throughput Experimentation (HTE) revolutionizes this process by using automation and miniaturization to run a large number of experiments in parallel. youtube.comyoutube.com This approach dramatically accelerates the discovery and optimization of materials like this compound for specific applications. youtube.comnih.gov

The HTE workflow typically involves several key stages:

Library Design and Synthesis: A large collection, or "library," of related but structurally diverse compounds is designed. youtube.com For instance, different functional groups could be systematically varied on the anthracene or tosyl moiety of the core structure. Automated synthesis platforms then produce these derivatives in small quantities. youtube.com

High-Throughput Screening: The synthesized library is rapidly screened for a desired property. For OLED materials, this would likely be photoluminescence quantum yield, emission wavelength, or thermal stability. nih.gov This involves using fast and sensitive analytical techniques, such as plate-based spectrophotometers or fluorometers. nih.gov

Data Analysis and "Hit" Identification: The large volume of data generated is analyzed to identify "hits"—compounds that exhibit promising properties. youtube.com This data can also reveal structure-activity relationships, guiding the design of the next generation of materials. nih.gov

Validation: The most promising hits are then synthesized on a larger scale and their properties are validated using traditional, more detailed characterization methods. youtube.com

This methodology allows researchers to explore a vast chemical space efficiently, identifying optimal molecular structures for applications ranging from OLEDs to sensors and solar cells. rsc.orgyoutube.com

Table 3: Workflow for High-Throughput Screening of Anthracene Carboxamide Derivatives

StageObjectiveKey ActivitiesExample for this compound
1. Design & SynthesisCreate a diverse library of compounds. youtube.comCombinatorial design, automated parallel synthesis in multi-well plates. youtube.comSynthesize analogs with different substituents on the anthracene core or tosyl group.
2. ScreeningRapidly measure a key performance metric. nih.govAutomated optical spectroscopy (absorption, fluorescence), thermal analysis.Measure photoluminescence quantum yield and emission color for each compound in the library.
3. Data AnalysisIdentify promising candidates and trends. youtube.comStatistical analysis, data visualization, identifying structure-property relationships. nih.govIdentify which substituent positions and types lead to the highest quantum yields or desired colors.
4. ValidationConfirm the properties of "hits". youtube.comLarger-scale synthesis, comprehensive characterization, device fabrication.Synthesize the top 3-5 candidates and fabricate OLEDs to test their electroluminescence performance.

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

Understanding the mechanism of a chemical reaction—including the formation of intermediates, the kinetics, and the influence of reaction conditions—is fundamental to optimizing the synthesis of compounds like this compound. In situ (in the reaction mixture) and operando (in a functioning device or reactor) spectroscopic methods allow researchers to monitor these processes in real-time.

Instead of analyzing samples at the end of a reaction, in situ techniques probe the reaction as it occurs. This provides a dynamic view of the chemical transformations. Several methods are particularly powerful:

In Situ Infrared (IR) and UV-Visible Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products by monitoring their characteristic absorption bands. This allows for the determination of reaction kinetics and can help identify transient species.

Operando X-ray Absorption Spectroscopy (XAS): This is a powerful technique for studying catalytic processes. It can provide information about the oxidation state and local coordination environment of a metal catalyst during the reaction, revealing how the catalyst functions and adapts to the chemical environment. youtube.com

In Situ Powder X-ray Diffraction (PXRD): For reactions involving crystalline materials, in situ PXRD can monitor the formation and transformation of different solid phases in real-time, as demonstrated in the mechanochemical synthesis of metal-organic frameworks. rsc.org

Spectroelectrochemistry: This method combines spectroscopy with electrochemistry to study species that are generated at an electrode surface. researchgate.net This is highly relevant for understanding the redox behavior of this compound and its stability in electronic devices where electrical currents are applied.

By applying these advanced methods, researchers can gain a much deeper understanding of the synthesis and reactivity of this compound, leading to more efficient synthetic routes and more stable materials for technological applications.

Future Research Directions and Emerging Paradigms for N Tosylanthracene 9 Carboxamide

Exploration of N-tosylanthracene-9-carboxamide in Advanced Bio-imaging and Biological Labeling Applications

The anthracene (B1667546) core is a renowned fluorophore, and its derivatives have been extensively explored for bio-imaging applications. mdpi.comrroij.commdpi.com The carboxamide linkage at the 9-position provides a versatile handle for further functionalization, while the tosyl group can influence the molecule's solubility, lipophilicity, and intermolecular interactions, all of which are critical parameters for biological applications.

The future exploration of this compound in this area is expected to focus on its development as a fluorescent probe. The intrinsic fluorescence of the anthracene unit can be modulated by its local environment, making it a candidate for sensing specific analytes or changes in cellular compartments. For instance, analogous anthracene carboxamide derivatives have been developed as fluorescent probes for detecting mitochondrial hypochlorite, demonstrating high sensitivity and rapid response times. nih.gov It is conceivable that this compound could be engineered for similar purposes, with the tosyl group potentially enhancing its specificity or cellular uptake.

Furthermore, the synthesis of new 9-anthracenecarboxamides has been pursued to create fluorescent probes for studying biological systems, with research focusing on understanding the mechanisms of fluorescence quenching to design more robust probes. nih.gov The investigation into the fluorescent properties of carboxyl-substituted anthracenes has shown that the position of substitution significantly impacts their photophysical characteristics, a principle that can be applied to optimize the performance of this compound-based probes. epa.gov

Table 1: Potential Photophysical Properties of this compound for Bio-imaging (Hypothetical)

PropertyPotential CharacteristicRationale based on Analogous Compounds
Excitation Wavelength~350-400 nmTypical for anthracene derivatives mdpi.com
Emission Wavelength~400-550 nm (blue to green)Dependent on solvent polarity and substitution nih.govepa.gov
Quantum YieldModerate to HighCan be tuned by modifying substituents mdpi.com
Stokes ShiftModerateSufficient for distinguishing excitation and emission signals
Cellular LocalizationPotential for specific organelle targetingCan be influenced by the tosyl group and further functionalization

Integration into Hybrid Organic-Inorganic Material Systems

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability and luminescence of organic molecules with the stability and electronic properties of inorganic frameworks. Anthracene derivatives have been successfully incorporated into various hybrid systems, including polymers and coordination networks. bohrium.comnih.gov

Future research could explore the integration of this compound into metal-organic frameworks (MOFs) or as a surface modifier for quantum dots. The carboxamide and sulfonyl groups could act as effective coordination sites for metal ions, facilitating the formation of luminescent MOFs. These materials could find applications in chemical sensing, catalysis, or as solid-state lighting components.

The tosyl group, being a good leaving group in certain reactions, could also be exploited for the covalent grafting of this compound onto inorganic surfaces, such as silica (B1680970) or metal oxides. masterorganicchemistry.comwikipedia.org This would allow for the creation of functionalized surfaces with tailored photophysical properties, potentially for use in heterogeneous catalysis or as stationary phases in chromatography.

Development of Stimuli-Responsive Materials and Smart Systems

Stimuli-responsive materials, which can change their properties in response to external triggers such as light, heat, or chemical analytes, are at the forefront of materials science. rsc.org The anthracene moiety is known to undergo [4+4] photodimerization upon exposure to UV light, a reversible process that can be exploited to create photo-responsive materials. researchgate.net This photo-switching capability has been utilized to control surface properties and create dismantlable adhesive systems. researchgate.net

This compound could be a key component in the design of novel stimuli-responsive polymers and gels. The incorporation of this molecule into a polymer backbone could lead to materials that change their conformation, solubility, or mechanical properties upon irradiation. The self-assembly of pyridinium-tailed anthracene amphiphiles into supramolecular hydrogels, driven by π-stacking and electrostatic interactions, provides a blueprint for how this compound might be used to create "smart" gels with tunable properties. nih.govepa.gov

The responsiveness of such systems could also be triggered by changes in pH or the presence of specific ions, as the tosyl and carboxamide groups can participate in hydrogen bonding and other non-covalent interactions. acs.org

Theoretical Advancements in Understanding Complex Photophysical and Self-Assembly Phenomena

A deep understanding of the fundamental photophysical processes and self-assembly behavior of this compound is crucial for its rational design and application. mdpi.com Theoretical and computational studies will play a pivotal role in elucidating the structure-property relationships of this molecule.

Future theoretical work is expected to focus on:

Modeling Photophysical Properties: Using quantum chemical calculations to predict the absorption and emission spectra, quantum yields, and excited-state dynamics of this compound and its aggregates. mdpi.commdpi.com This will help in understanding the influence of the tosyl group on the electronic structure of the anthracene core.

Simulating Self-Assembly: Employing molecular dynamics simulations to investigate the self-assembly of this compound in different environments. This can reveal the preferred packing motifs and the role of intermolecular interactions, such as π-π stacking and hydrogen bonding, in directing the formation of supramolecular structures. nih.gov The synthesis and crystal structure analysis of multifunctional tosylates can provide valuable experimental data to validate these simulations. nih.govbeilstein-journals.org

Predicting Stimuli-Response: Developing theoretical models to describe the photodimerization process and other stimuli-responsive behaviors at the molecular level.

These theoretical insights will be invaluable for guiding the synthesis of new derivatives with optimized properties for specific applications.

Potential in Molecular Electronics and Quantum Information Technologies

The field of molecular electronics aims to use single molecules or molecular assemblies as the active components in electronic devices. numberanalytics.com Anthracene and its derivatives have been extensively studied for their charge transport properties and have been used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. nih.govresearchgate.netresearchgate.netrsc.orgrsc.org

The combination of the electron-rich anthracene core and the electron-withdrawing tosyl group in this compound suggests that it could exhibit interesting charge transport characteristics. Future research could investigate its performance in thin-film transistors or as an emissive layer in OLEDs. The ability to tune the electronic properties through chemical modification is a key advantage of organic materials. researchgate.netresearchgate.net

More speculatively, the well-defined quantum states of molecular fluorophores are being explored for applications in quantum information processing. pnas.orgarxiv.orgarxiv.org The coherent manipulation of the electronic states of molecules with laser pulses could form the basis of new computing paradigms. acs.orgyoutube.com While still in its infancy, research into the quantum properties of molecules like this compound could open up entirely new avenues for its application in the long term.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.